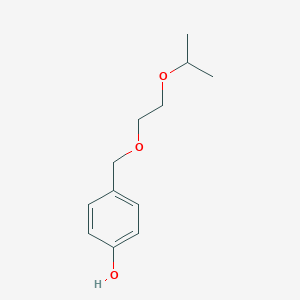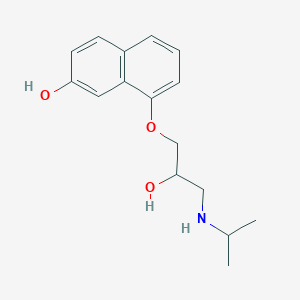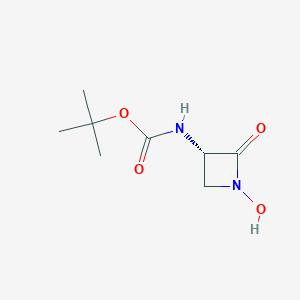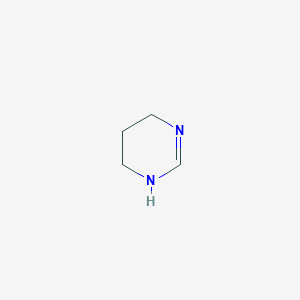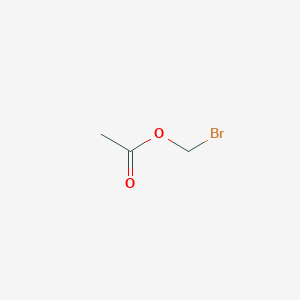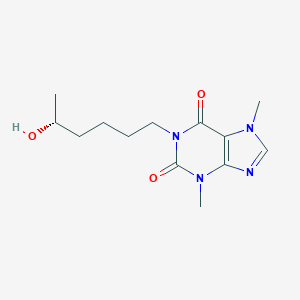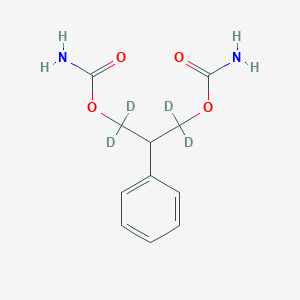
16-Ketoestradiol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El 16-cetoestradiol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto de referencia en el estudio del metabolismo y la síntesis de estrógenos.
Biología: Investigado por su papel en la unión y la actividad de los receptores de estrógenos.
Medicina: Estudiado por sus posibles efectos terapéuticos y como biomarcador de ciertas enfermedades.
Mecanismo De Acción
El 16-cetoestradiol ejerce sus efectos al unirse a los receptores de estrógenos α y β con valores IC50 de 112.2 y 50.1 nM, respectivamente . Esta unión inicia una cascada de eventos moleculares que modulan la expresión génica y las respuestas celulares. La actividad antiestrogénica del compuesto está indicada por su capacidad para aumentar el grosor, la estratificación y la cornificación del epitelio vaginal en modelos animales .
Compuestos similares:
16-Cetoestrona: Otro estrógeno débil con características estructurales similares, pero diferente potencia y actividad.
Estriol: Un estrógeno de acción corta con efectos biológicos distintos.
Dietilestilbestrol: Un estrógeno sintético con actividad impedida.
Singularidad: El 16-cetoestradiol es único debido a su afinidad de unión específica a los receptores de estrógenos y su vía metabólica distinta que implica la oxidación en la posición C-16. Esto lo diferencia de otros estrógenos como el estriol y el dietilestilbestrol, que tienen diferentes perfiles metabólicos y de unión a receptores .
Análisis Bioquímico
Biochemical Properties
16-Ketoestradiol is an active metabolite of the endogenous estrogen estrone . It is formed from estrone via an estriol intermediate by oxidation of the C-16 hydroxyl . It binds to estrogen receptor α (ERα) and ERβ .
Cellular Effects
This compound has been identified as a stimulant for Vascular Endothelial Growth Factor (VEGF) secretion in human luteinized granulosa cells . This suggests that it may play a role in angiogenesis, a process critical for the growth and development of new blood vessels.
Molecular Mechanism
It is known that it binds to estrogen receptors, which can then bind to specific DNA sequences, influencing gene expression . This can lead to a variety of cellular responses, including changes in cell growth and differentiation.
Temporal Effects in Laboratory Settings
It is known that the effects of estrogens can vary over time, depending on factors such as the specific cell type, the concentration of the estrogen, and the presence of other signaling molecules .
Metabolic Pathways
This compound is involved in the metabolic pathway of estrone. It is formed from estrone via an estriol intermediate by oxidation of the C-16 hydroxyl .
Subcellular Localization
As an estrogen, it is likely to be found in the cytoplasm and nucleus of cells, as these are the locations of the estrogen receptors to which it binds .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 16-cetoestradiol se puede sintetizar a partir de la estrona a través de un intermedio como el estriol o el 16-epiestriol mediante la oxidación del grupo hidroxilo C-16 . Las condiciones de reacción típicamente implican el uso de agentes oxidantes bajo condiciones controladas de temperatura y pH para asegurar la oxidación selectiva del grupo hidroxilo en la posición C-16.
Métodos de producción industrial: La producción industrial de 16-cetoestradiol implica la síntesis a gran escala utilizando rutas sintéticas similares, pero optimizadas para obtener un mayor rendimiento y pureza. Esto a menudo incluye el uso de técnicas avanzadas de purificación, como la cromatografía, para aislar el producto deseado de las mezclas de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones: El 16-cetoestradiol experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a cetonas.
Reducción: Conversión de cetonas de nuevo a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las condiciones varían según el sustituyente que se introduce, pero a menudo implican catalizadores y disolventes específicos.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados o cetónicos del 16-cetoestradiol, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
16-Ketoestrone: Another weak estrogen with similar structural features but different potency and activity.
Estriol: A short-acting estrogen with distinct biological effects.
Dimethylstilbestrol: A synthetic estrogen with impeded activity.
Uniqueness: 16-Ketoestradiol is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic pathway involving oxidation at the C-16 position. This sets it apart from other estrogens like estriol and dimethylstilbestrol, which have different metabolic and receptor-binding profiles .
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGFQJCHFJTRH-YONAWACDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040386 | |
| Record name | 16-Ketoestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16-Ketoestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-75-6 | |
| Record name | 16-Ketoestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Ketoestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 566-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16-Ketoestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-KETOESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE096RR70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16-Ketoestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 16-Ketoestradiol and where is it found?
A: this compound (3,17β-dihydroxy-1,3,5(10)-estratrien-16-one), also known as 16-oxoestradiol, is a naturally occurring C18 steroid hormone. It's a metabolite of estrone and estradiol-17β, belonging to the group of ring D-α-ketolic estrogens. [, , ] This metabolite has been identified in the urine of various species including humans, laying hens, and channel catfish. [, , , , , , ]
Q2: What is the significance of this compound in estrogen metabolism?
A: this compound plays a role in the complex interconversion pathway of estrogens. While initially considered a potential intermediate in estriol formation, research using radioactive tracers revealed it to be a metabolite of estradiol-17β in humans, with a conversion rate of approximately 1.6%. [] Further investigations suggested that both this compound and 16α-hydroxyestrone originate from estrone, possibly sharing a common metabolic pathway. []
Q3: Does the excretion of this compound vary during pregnancy?
A: Yes, studies indicate that the excretion profile of this compound changes during pregnancy. Research on pregnant women in their last trimester revealed that this compound constitutes about 7.0% of the total excreted estriol, highlighting its significant presence during this period. []
Q4: Are there differences in this compound levels between species?
A: Yes, the concentration and significance of this compound as a circulating estrogen appears to differ between species. In white-tailed Texas deer, it was the most abundant free plasma estrogen identified during pregnancy. [] Similarly, in Channel Catfish, this compound was found in the highest concentration among the free plasma estrogens during ovarian development. [] This suggests a potentially species-specific role for this particular estrogen metabolite.
Q5: Is there a connection between this compound and angiogenesis?
A: Recent research points towards a potential role of this compound in angiogenesis, a crucial process in follicular development. Studies found reduced levels of this compound, along with other pro-angiogenic estrogen metabolites and vascular endothelial growth factor (VEGF), in the follicular fluid of women with polycystic ovary syndrome (PCOS) experiencing follicular arrest. [] Exogenous gonadotropin treatment in these women led to an increase in the levels of this compound and VEGF, suggesting a potential link between this metabolite and follicular angiogenesis. []
Q6: How is this compound typically measured in biological samples?
A: Various analytical methods have been developed for the quantification of this compound and other estrogen metabolites in biological matrices. Gas chromatography, often coupled with mass spectrometry (GC-MS), has been used for separating and quantifying estrogen fractions, including this compound, in urine samples. [, , ]
Q7: What are the advantages of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) in measuring this compound?
A: HPLC-MS methods offer distinct advantages for analyzing this compound and other estrogen metabolites. This technique allows for the simultaneous quantification of multiple estrogens, including this compound, with high sensitivity and specificity. [, , , , , ] The method has been successfully applied to measure estrogen levels in various biological samples, including urine and serum. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)

